Biphenylen-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Biphenylenamine can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method typically uses isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods: Industrial production of 2-Biphenylenamine often involves the catalytic hydrogenation of nitro compounds or the reduction of nitrobenzene derivatives. These methods are preferred due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Produces nitroso or nitro biphenylamines.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted biphenylamines depending on the reagents used.
Scientific Research Applications
2-Biphenylenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Biphenylenamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenethylamine: Shares a similar amine group but differs in the structure of the aromatic ring.
Diphenylamine: Similar biphenyl structure but with different substitution patterns.
Aniline: A simpler structure with a single benzene ring and an amine group.
Uniqueness: 2-Biphenylenamine is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to simpler amines.
Properties
IUPAC Name |
biphenylen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIHXLNXNJCGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627241 |
Source
|
Record name | Biphenylen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55716-75-1 |
Source
|
Record name | Biphenylen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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